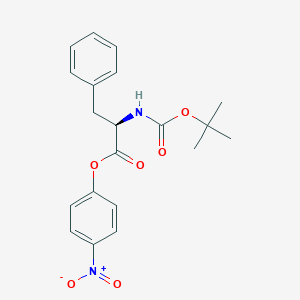

Boc-D-Phe-ONp

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426953 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16159-70-9 | |

| Record name | Boc-D-Phe-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)

This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a critical reagent in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, mechanisms, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Foundational Overview: The Strategic Role of this compound

This compound is a specialized amino acid derivative designed for the controlled, stepwise synthesis of peptides. Its structure is strategically engineered with two key functional moieties that dictate its utility:

-

The D-Phenylalanine Core: The use of the D-enantiomer, as opposed to the naturally occurring L-phenylalanine, is a deliberate choice in medicinal chemistry. Incorporating D-amino acids into a peptide backbone introduces significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life and bioavailability of peptide-based therapeutics.[1]

-

The Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group provides temporary protection for the α-amino group of the D-phenylalanine.[2] This is fundamental to preventing uncontrolled polymerization during peptide synthesis.[3] Its acid-labile nature allows for selective removal under conditions that do not affect other protecting groups or the growing peptide chain, a principle known as orthogonality.[4]

-

The p-Nitrophenyl (ONp) Ester: This moiety serves as a pre-activated leaving group. The electron-withdrawing nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid.[5] p-Nitrophenyl esters are stable, often crystalline solids that can be isolated and stored, offering a convenient alternative to in situ activation methods.[6][7]

Physicochemical and Handling Properties

Accurate characterization is paramount for reproducible results. The properties of this compound's direct precursor, Boc-D-Phe-OH, and its L-isomer, Boc-L-Phe-ONp, provide the basis for its expected characteristics.

Data Summary Table

| Property | Value | Source(s) |

| Synonyms | N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester | [8] |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [9][10] |

| Molecular Weight | 386.40 g/mol | [9][10] |

| Appearance | Expected to be a white to off-white or slight yellow solid/powder. | [10][11] |

| Melting Point | Data for the L-isomer (Boc-L-Phe-ONp) is ~128-131 °C. The D-isomer is expected to have a similar melting point. | |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol.[12] Insoluble in water.[13] | |

| Storage Conditions | Store at 2-8°C.[14] The compound is moisture-sensitive; store under dry, inert conditions.[10] |

Handling and Stability

-

Moisture Sensitivity: this compound is susceptible to hydrolysis. It is critical to handle the reagent in a dry environment and store it in a tightly sealed container with a desiccant.[10]

-

Thermal Stability: The compound is stable under recommended storage conditions. Avoid exposure to high heat.[15]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases which can degrade the molecule.[10][15]

Synthesis and Purification Workflow

The synthesis of this compound is a classic example of esterification, where the carboxyl group of N-protected D-phenylalanine is activated and reacted with p-nitrophenol. The most common laboratory-scale method utilizes a carbodiimide coupling agent.

Causality in Synthesis: Why Dicyclohexylcarbodiimide (DCC)?

Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent that facilitates the formation of the ester bond.[16] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol. While effective, a key consideration is the formation of the byproduct, dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and must be removed by filtration.

Detailed Synthesis Protocol

-

Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Ethyl Acetate, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.

-

DCC Addition: Dissolve Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 30 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Byproduct Removal: After the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

-

Workup: The filtrate is typically washed sequentially with a weak acid (e.g., 5% HCl) to remove any unreacted base catalysts (if used), followed by a weak base (e.g., 5% NaHCO₃) to remove excess p-nitrophenol, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexane, to yield the pure this compound.[17]

Synthesis Workflow Diagram

Caption: Workflow for the DCC-mediated synthesis of this compound.

Mechanism of Action in Peptide Coupling

The efficacy of this compound lies in a well-defined nucleophilic acyl substitution reaction. This process is self-validating: the reaction's progress is visually indicated by the release of the yellow p-nitrophenolate anion, especially in the presence of a base.

-

Nucleophilic Attack: The free α-amino group of an incoming amino acid ester or peptide chain (the nucleophile) attacks the electrophilic carbonyl carbon of the this compound.

-

Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the carbon-oxygen bond of the ester cleaves. The p-nitrophenoxide ion, a resonance-stabilized and thus excellent leaving group, departs.

-

Peptide Bond Formation: A new amide (peptide) bond is formed between the D-phenylalanine residue and the incoming amino acid. The yellow color of the p-nitrophenolate byproduct confirms that the coupling has occurred.

Peptide Coupling Mechanism Diagram

Caption: Mechanism of peptide bond formation using this compound.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a classic reagent for Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that revolutionized peptide manufacturing.[4] In this workflow, the peptide is assembled on a solid resin support.

The Boc-SPPS Cycle: A Self-Validating System

Each step in the cycle is followed by extensive washing to remove excess reagents and byproducts, ensuring high purity of the final peptide. The use of colorimetric tests (like the Kaiser test) at each stage can validate the completion of the deprotection and coupling steps.

Detailed Boc-SPPS Coupling Protocol

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a resin (e.g., MBHA resin).

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes to ensure full accessibility of the reactive sites.

-

Boc Deprotection:

-

Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[4]

-

Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to cleave the N-terminal Boc group, exposing a free ammonium salt.

-

Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.

-

-

Neutralization:

-

Neutralize the ammonium salt by washing the resin with a 5-10% solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) in DCM, for 5-10 minutes (2x). This generates the free amine required for coupling.

-

Wash again with DCM (3x) to remove excess base.

-

-

Coupling:

-

Dissolve this compound (2-3 equivalents over the resin loading capacity) in a minimal amount of DMF or DCM.

-

Add the solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 4-12 hours. The reaction can be gently agitated. Monitoring the reaction mixture for the appearance of the yellow p-nitrophenol byproduct provides a visual cue of progress.

-

-

Washing and Confirmation:

-

Wash the resin extensively with DMF (3x) and DCM (3x) to remove unreacted this compound and the p-nitrophenol byproduct.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Boc-SPPS Cycle Diagram

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Safety and Hazard Management

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]

-

-

Handling Precautions: Avoid dust formation and inhalation. Ensure adequate ventilation.[18]

Conclusion

This compound remains a valuable and reliable tool in the arsenal of the peptide chemist. Its identity as a stable, pre-activated D-amino acid derivative provides a straightforward and effective means to introduce protease resistance into synthetic peptides. Understanding its fundamental properties, the causality behind its synthesis and reaction mechanisms, and the validated protocols for its application empowers researchers to leverage this reagent for the development of novel, more robust peptide-based therapeutics and research tools.

References

-

Synapse, N. (n.d.). Peptide Bond Formation by Using p-Nitrophenyl Esters. Thieme. Retrieved from [Link]

-

Katritzky, A. R., & Narindoshvili, T. (2008). Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. Retrieved from [Link]

-

Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Phe-ONp. PubChem. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]

-

Aapptec. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]

-

Aapptec. (n.d.). MSDS - Safety Data Sheet: Boc-Asn-ONp. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-4-nitro-D-phenylalanine. PubChem. Retrieved from [Link]

- Kumar, V., & Sharma, V. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Indian Journal of Pharmaceutical Sciences.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-D-3,3-Diphenylalanine in Custom Peptide Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Chemsrc. (2025). Boc-D-Phe-OH | CAS#:18942-49-9. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 13. BOC-D-Phenylalanine CAS#: 18942-49-9 [amp.chemicalbook.com]

- 14. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. BOC-PHE-ONP | 7535-56-0 [chemicalbook.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp)

Executive Summary: The Strategic Importance of Activated Esters in Synthesis

In the landscape of modern peptide chemistry and drug discovery, the efficient and stereochemically precise formation of amide bonds is a cornerstone. N-α-tert-Butoxycarbonyl-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as Boc-D-Phe-ONp, represents a pivotal tool in this endeavor. It is not merely a chemical compound but a strategic asset—an "activated ester" designed for controlled, predictable reactivity. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this compound, from its structural rationale and synthesis to its practical application. We will explore the causality behind the synthetic protocols and the inherent logic that makes this molecule a reliable building block for complex molecular architectures.

Deconstructing the Molecule: Chemical Structure and Physicochemical Rationale

The efficacy of this compound stems directly from its tripartite structure, where each component is engineered for a specific function in peptide synthesis.

-

The Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group is fundamental to stepwise peptide synthesis.[1] Its steric bulk shields the α-amino group of the D-phenylalanine residue, preventing self-polymerization and other unwanted side reactions. The key feature of the Boc group is its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves the peptide chain intact.[2] This orthogonality is crucial for complex syntheses.[1]

-

The D-phenylalanine Core: The incorporation of a D-amino acid is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly prolong the in-vivo half-life of a peptide therapeutic.

-

The p-Nitrophenyl (ONp) Ester: The Engine of Reactivity: This is the "active" portion of the molecule. The p-nitrophenyl group is a powerful electron-withdrawing group. This property induces a significant partial positive charge (δ+) on the ester's carbonyl carbon, rendering it highly electrophilic and thus susceptible to nucleophilic attack by an amine.[3] In essence, p-nitrophenol is an excellent leaving group, facilitating the efficient formation of an amide bond under mild conditions.[4][5] The use of such activated esters is a classic and reliable strategy in peptide coupling.[5]

Physicochemical Properties

A summary of the key quantitative and qualitative data for this compound and its precursor, Boc-D-Phe-OH, is presented below for easy reference.

| Property | This compound | Boc-D-Phe-OH (Precursor) |

| Molecular Formula | C₂₀H₂₂N₂O₆[6] | C₁₄H₁₉NO₄[7][8] |

| Molecular Weight | 386.4 g/mol [6] | 265.30 g/mol [8] |

| CAS Number | 7535-56-0 (L-isomer) | 18942-49-9[7][8] |

| Appearance | Typically a white to off-white solid/powder | White to slight yellow powder |

| Purity | ≥ 95% (Typical)[6] | ≥ 98% (HPLC/TLC) |

| Storage Temperature | 2-8°C | 2-30°C |

| Solubility | Soluble in organic solvents like DCM, DMF, Ethyl Acetate | Soluble in DCM, DMF, NMP[9] |

Note: The CAS number for the exact D-isomer of Boc-Phe-ONp is less commonly cited than its L-isomer counterpart (7535-56-0)[10], but the synthesis and reactivity principles are identical.

Synthesis Protocol: A Mechanistically Validated Approach

The synthesis of this compound is a classic example of esterification, specifically the Steglich esterification, where a carbodiimide is used to activate a carboxylic acid for reaction with an alcohol (in this case, a phenol).[11][12]

The Causality of Reagent Selection

A direct reaction between Boc-D-Phe-OH (a carboxylic acid) and p-nitrophenol is thermodynamically unfavorable and kinetically slow. The hydroxyl group of the carboxylic acid is a poor leaving group. To overcome this, a coupling agent is required. N,N'-Dicyclohexylcarbodiimide (DCC) is the reagent of choice for this transformation.[12][13][14] DCC functions by converting the carboxylic acid's hydroxyl into a good leaving group, thereby "activating" the carboxyl group for nucleophilic attack.[13][14]

Reaction Mechanism Workflow

The reaction proceeds via a well-established mechanism involving an O-acylisourea intermediate.[11][12]

-

Activation: The nitrogen of DCC is protonated by the carboxylic acid (Boc-D-Phe-OH). The resulting carboxylate then attacks the central carbon of the carbodiimide.

-

O-Acylisourea Formation: This nucleophilic attack forms the highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, poised for reaction.[11]

-

Nucleophilic Attack: The hydroxyl group of p-nitrophenol acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation & Byproduct Precipitation: The attack leads to the formation of the desired ester (this compound) and a stable, insoluble byproduct, N,N'-dicyclohexylurea (DCU) .[12] The insolubility of DCU in many organic solvents is a key advantage, as it helps drive the reaction to completion and simplifies purification.

Caption: DCC-mediated synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful execution, particularly the precipitation of DCU and the final crystallization, provides strong indicators of reaction progression and product purity.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-D-Phe-OH (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane (DCM)). Stir the solution at room temperature until all solids are dissolved.

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the DCC and the reactive intermediate. A slight excess of p-nitrophenol ensures the complete consumption of the limiting reagent, Boc-D-Phe-OH.

-

-

Reaction Initiation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the stirred Boc-D-Phe-OH solution over 15-20 minutes.

-

Rationale: Cooling the reaction mixture controls the initial exothermic reaction. Slow, dropwise addition prevents the formation of N-acylurea, a common side product resulting from rearrangement.[12]

-

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is a visual indicator that the reaction is proceeding.

-

Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (Boc-D-Phe-OH).

-

-

Work-up and Purification:

-

a. Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of DCU. Filter the mixture through a Büchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold solvent to recover any trapped product.

-

Rationale: This is the primary purification step, leveraging the insolubility of the main byproduct.

-

-

b. Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted p-nitrophenol and any residual acid) and brine.

-

Rationale: The basic wash deprotonates the phenolic hydroxyl of excess p-nitrophenol, rendering it water-soluble and easily removed.

-

-

c. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product Isolation: The resulting crude product is typically a solid or oil. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure, crystalline this compound.

-

Rationale: Recrystallization is a final polishing step to achieve high purity, suitable for use in sensitive applications like peptide synthesis.

-

Application in Peptide Synthesis: The Activated Ester in Action

The sole purpose of synthesizing this compound is to facilitate the formation of a peptide bond. Its role is to act as an acylating agent for the N-terminal amine of another amino acid or peptide chain.[3]

The coupling reaction is straightforward: the activated ester is mixed with the free amine of the coupling partner. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound. This addition-elimination reaction forms the new amide (peptide) bond and releases p-nitrophenol as a byproduct.[4]

Caption: Peptide bond formation using this compound.

This method is highly valued in both solution-phase and solid-phase peptide synthesis (SPPS) because it proceeds under mild conditions, minimizing the risk of racemization at the chiral center of the activated amino acid—a critical parameter for ensuring the biological activity of the final peptide.

Conclusion

This compound is a testament to elegant chemical design. By combining an acid-labile protecting group with a strategically chosen activating group on a D-amino acid scaffold, it provides researchers with a robust and reliable tool for the synthesis of proteolytically stable peptides. Understanding the mechanistic principles behind its synthesis and application, as detailed in this guide, empowers scientists to utilize this reagent with precision and confidence, accelerating the development of novel peptide-based therapeutics and research probes.

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Boc-D-Phe-OH [18942-49-9]. Aapptec Peptides. [Link]

-

Boc-D-phenylalanine 4-nitrophenyl ester (C007B-050826). Cenmed Enterprises. [Link]

-

From fruits to plastics: The diverse applications of esters. Donau Chemie AG Blog. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Synthesis of BOC-p-nitrophenylalanine 12. PrepChem.com. [Link]

-

Active esters enable powerful new route to carbon–carbon bonds. Chemistry World. [Link]

-

Boc-Phe-ONp. PubChem. [Link]

-

Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. PMC - NIH. [Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Active ester. Wikipedia. [Link]

-

Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Aapptec Peptides. [Link]

-

Boc-D-phenylalanine. PubChem. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. [Link]

-

Synthesis and characterization of N-(tert-butoxycarbonyl)-L-phenylalanyl-N'-(2-aminoethyl) propionamide. Scholars Research Library. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

-

Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]

- PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL.

-

Boc-4-nitro-D-phenylalanine. PubChem. [Link]

-

Boc-D-Phe-OH; N-Boc-D-phenylalanine; CAS 18942-49-9. AAPPTec. [Link]

-

Boc-L-phenylalanine methyl ester. PubChem. [Link]

-

Reactivity of peptide imidazole, amino, and phenolic groups towards p-nitrophenyl acetate. PubMed. [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Active ester - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. cenmed.com [cenmed.com]

- 7. peptide.com [peptide.com]

- 8. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Boc-D-Phe-ONp molecular weight and formula

An In-Depth Technical Guide to Boc-D-Phe-ONp for Advanced Peptide Synthesis

Abstract

In the intricate field of peptide chemistry and therapeutic drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern molecular design. N-(tert-Butoxycarbonyl)-D-phenylalanine 4-nitrophenyl ester (this compound) is a pivotal reagent that facilitates this strategy, enabling the precise insertion of D-phenylalanine into peptide backbones. The inclusion of D-amino acids is a well-established method for enhancing peptide stability against enzymatic degradation, modulating receptor affinity, and constraining conformational flexibility—all critical parameters in drug design. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core molecular characteristics, strategic applications, and validated experimental protocols for this compound.

Core Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent's properties is paramount for its effective and reproducible application in synthesis.

Molecular Formula and Weight

Stoichiometric accuracy in peptide synthesis begins with the precise molecular formula and weight of the constituent building blocks. This compound is the D-enantiomer of its more common L-counterpart; as stereoisomers, they share the same molecular formula and mass.

| Parameter | Value | Data Source |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [1][2] |

| Molecular Weight | 386.4 g/mol | [1][2] |

| Table 1: Core Molecular Data for this compound. |

Chemical Structure and Rationale

The functionality of this compound is dictated by its tripartite structure: the D-phenylalanine core, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine, and the 4-nitrophenyl (ONp) ester activating group on the carboxyl terminus.

Figure 1: Annotated structure of this compound highlighting the functional groups.

-

Expertise & Experience: The choice of the Boc group is strategic; its lability in mild acidic conditions (e.g., trifluoroacetic acid, TFA) provides an orthogonal protection scheme relative to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups, allowing for selective deprotection during synthesis.[3] The ONp ester is a moderately reactive leaving group. Its primary advantage is the crystalline nature of the resulting activated amino acids, which facilitates purification. Furthermore, the release of the 4-nitrophenolate anion upon aminolysis provides a yellow color, which can be used for qualitative or even quantitative reaction monitoring.[1][2]

Strategic Implementation in Peptide Synthesis

The decision to use this compound is driven by the desired final properties of the peptide.

Causality Behind D-Amino Acid Incorporation

-

Proteolytic Resistance: Natural proteases are stereospecific for L-amino acid residues. Introducing a D-amino acid at a potential cleavage site sterically hinders enzyme binding, dramatically increasing the peptide's in-vivo half-life.[3]

-

Conformational Constraint: The D-residue alters the local backbone dihedral angles (phi/psi), often inducing specific secondary structures like β-turns. This conformational locking can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Receptor Selectivity: Changing the chirality at a single position can drastically alter the three-dimensional pharmacophore, potentially switching a compound from an agonist to an antagonist or redirecting its binding to a different receptor subtype.

Workflow for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The core of Boc-chemistry SPPS is a repetitive cycle of deprotection and coupling.

Figure 2: The iterative cycle of Boc-chemistry solid-phase peptide synthesis (SPPS).

Validated Experimental Methodologies

Trustworthiness: Each protocol presented includes in-process controls, creating a self-validating system to ensure reaction completion and minimize the risk of deletion or truncated sequences.

Protocol: Manual Boc-SPPS Coupling of this compound

This protocol details the manual addition of a this compound residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser Test Kit (Reagents A, B, C)

-

Manual SPPS reaction vessel

Methodology:

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

-

Pre-Coupling Validation (Kaiser Test):

-

Take a few beads of resin and wash with ethanol.

-

Add 2 drops of each Kaiser reagent (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine).

-

Heat at 100°C for 5 minutes.

-

Self-Validation: A deep blue color on the beads and in the solution confirms the presence of the free primary amine, validating that the resin is ready for coupling. If the test is negative (yellow/clear), the preceding deprotection step failed and must be repeated.

-

-

Coupling Reaction:

-

Prepare a solution of this compound (3.0 eq) in a minimal volume of DMF.

-

Add this solution to the swollen resin.

-

Shake the vessel for 60-120 minutes at room temperature. Note: ONp esters are less reactive than modern coupling reagents; longer reaction times are typical.

-

-

Post-Coupling Validation (Kaiser Test):

-

After the coupling time, take a few beads and perform the Kaiser test as described in step 2.

-

Self-Validation: A negative test (yellow or colorless beads) indicates that all primary amines have been acylated and the reaction is complete. If the test is positive, the coupling is incomplete; drain the solvent and repeat step 3 (a "recouple").

-

-

Washing: Once a negative Kaiser test is achieved, drain the reaction solution. Wash the resin extensively (3x DMF, 3x DCM) to ensure complete removal of unreacted reagents and the 4-nitrophenol byproduct.

-

Cycle Completion: The resin is now N-terminally protected with Boc-D-Phe and is ready for the next deprotection/coupling cycle.

References

-

PubChem. Boc-Phe-ONp | C20H22N2O6. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. Boc-D-phenylalanine 4-nitrophenyl ester (C007B-050826). [Link]

Sources

A Guide to the Strategic Function of p-Nitrophenyl Esters in Boc-Protected Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the precise control of amide bond formation is paramount. This guide provides an in-depth examination of N-α-(tert-Butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp), a classic and effective reagent. We will dissect the distinct roles of its constituent parts, with a primary focus on the strategic function of the p-nitrophenyl (ONp) group. The ONp moiety serves as a potent activating group for the carboxyl terminus, transforming it into an electrophilic ester poised for nucleophilic attack. This activation facilitates efficient peptide coupling under mild conditions, while the resulting p-nitrophenoxide anion functions as a stable and predictable leaving group. This document will explore the underlying chemical principles, provide a detailed mechanistic framework, present a practical experimental protocol, and discuss the advantages of this established methodology.

Introduction: The Architecture of a Protected Amino Acid

The synthesis of peptides with a defined sequence necessitates a strategic orchestration of protection and activation. Each amino acid monomer must have its reactive α-amino group temporarily blocked to prevent uncontrolled polymerization, while its carboxyl group must be activated to facilitate the formation of a peptide bond with the subsequent amino acid in the sequence.[1][2][3] this compound is an exemplar of this design, comprising three key components:

-

The D-Phenylalanine Core: The chiral amino acid building block.

-

The tert-Butoxycarbonyl (Boc) Group: An acid-labile protecting group for the N-terminus. It is stable under the coupling conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[4][5]

-

The p-Nitrophenyl (ONp) Ester: The focus of this guide, which serves to activate the C-terminal carboxyl group.

While modern synthesis often employs in-situ coupling reagents like carbodiimides (e.g., DCC) or phosphonium/aminium salts (e.g., HBTU, HATU), the use of pre-activated esters like ONp esters remains fundamentally important and offers distinct advantages in specific applications.[6][7][8] They were among the earliest and most predominantly used forms of activated esters in peptide synthesis.[6]

The Core Function: The ONp Group as a Carboxyl-Activating Moiety

The primary function of the p-nitrophenyl group is to convert the relatively unreactive carboxylic acid of Boc-D-Phe into an electrophilic ester, thereby activating it for nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.

Mechanism of Activation: Inductive and Resonance Effects

The efficacy of the ONp group stems from the powerful electron-withdrawing properties of the nitro (-NO₂) group situated para to the ester linkage. This influence is twofold:

-

Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds.

-

Resonance Effect: The nitro group strongly deactivates the ring by withdrawing electron density through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group.

These combined effects make the phenoxy oxygen electron-deficient, which in turn withdraws electron density from the carbonyl carbon of the ester. This withdrawal significantly increases the carbonyl carbon's electrophilicity, making it highly susceptible to attack by a nucleophile, such as the N-terminal amine of the coupling partner.

A Superior Leaving Group

For the peptide bond to form, the bond between the carbonyl carbon and the phenoxy oxygen must break. The effectiveness of this cleavage depends on the stability of the departing species—the leaving group. The p-nitrophenoxide anion is an excellent leaving group because its negative charge is stabilized through resonance delocalization across the aromatic ring and onto the oxygen atoms of the nitro group. This stability lowers the activation energy of the reaction, facilitating a smooth and efficient coupling process.[9]

Mechanistic Pathway of Peptide Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and visualized in the diagram.

-

Nucleophilic Attack: The free α-amino group of the incoming amino acid (or peptide) acts as the nucleophile, attacking the activated carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond.

-

Expulsion of the Leaving Group: This reformation is accompanied by the cleavage of the C-O bond and the departure of the stable p-nitrophenoxide anion.

-

Proton Transfer: A final proton transfer step yields the neutral, newly formed dipeptide and the p-nitrophenol byproduct.

Caption: Workflow of ONp-mediated peptide bond formation.

Physicochemical Data

Proper characterization of the starting material is essential for reproducible results. The table below summarizes key properties for the parent compound, Boc-D-Phe-OH.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [10] |

| Molecular Weight | 265.30 g/mol | [10] |

| Appearance | White to slight yellow powder | |

| Optical Activity | [α]20/D −25±1°, c = 1% in ethanol | [11] |

| Reaction Suitability | Boc solid-phase peptide synthesis | [11] |

Experimental Protocol: Coupling of this compound to a Resin-Bound Amino Acid

This protocol outlines a general procedure for coupling this compound onto a resin-bound amino acid (e.g., H₂N-Gly-Resin) in a manual Boc-SPPS workflow.

Materials:

-

H₂N-Amino Acid-Resin (e.g., Glycine-loaded PAM resin, 0.5-1.0 mmol/g substitution)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling:

-

Place the desired amount of H₂N-Amino Acid-Resin in a reaction vessel.

-

Wash and swell the resin with DCM (3 x 5 mL/g resin) for 20-30 minutes to ensure full solvation of the polymer support.[1]

-

-

Boc-Deprotection (if starting with Boc-AA-Resin):

-

This step is for subsequent cycles. If starting with a pre-loaded, deprotected resin, skip to step 3.

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).[5]

-

Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.[5]

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove TFA and byproducts.[5]

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2 x 2 min) to neutralize the ammonium trifluoroacetate salt and liberate the free amine.

-

Wash again with DCM (5x) to remove excess base.

-

-

Coupling Reaction:

-

Dissolve this compound (2.5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Allow the reaction to proceed with gentle agitation for 4-12 hours at room temperature. Note: ONp ester couplings are typically slower than those with modern in-situ reagents.[6]

-

-

Monitoring the Reaction:

-

Periodically take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test.

-

A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates reaction completion.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and the p-nitrophenol byproduct.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Advantages and Considerations

Advantages:

-

Stability: this compound is a stable, crystalline solid that can be stored, unlike many highly reactive intermediates generated in situ.

-

Reduced Racemization Risk: For standard urethane-protected amino acids like Boc-derivatives, activated esters generally offer a low risk of racemization during coupling.[8]

-

Predictability: The reaction is clean, with p-nitrophenol being the primary byproduct, which is easily washed away.

Limitations:

-

Reaction Speed: Coupling reactions with ONp esters are generally slower compared to modern methods using reagents like HBTU or HATU.[6] This can be a significant factor in the synthesis of long peptides.

-

Reactivity: They may be insufficiently reactive for coupling sterically hindered amino acids or for difficult sequences prone to aggregation.

Conclusion

The p-nitrophenyl ester in this compound serves as a highly effective and reliable carboxyl-activating group. Through a combination of strong electron-withdrawing effects, it renders the carbonyl carbon sufficiently electrophilic for peptide bond formation while ensuring the departure of a stable, well-behaved leaving group. While newer, faster coupling reagents have become prevalent, the foundational chemistry of activated esters like this compound remains a cornerstone of peptide synthesis, offering a robust and predictable method valuable for both educational purposes and specific synthetic applications where stability and low racemization are critical.

References

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. biotage.com [biotage.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Overview of Custom Peptide Synthesis [peptide2.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bachem.com [bachem.com]

- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

Introduction: Understanding the Core Utility of Boc-D-Phe-ONp

An In-Depth Technical Guide to the Applications of N-α-Boc-D-phenylalanine p-Nitrophenyl Ester (Boc-D-Phe-ONp) in Biochemical Research

N-α-(tert-Butoxycarbonyl)-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as this compound, is a specialized amino acid derivative that serves as a cornerstone reagent in multiple domains of biochemistry and drug development. Its structure combines three key features that define its functionality: a D-enantiomer of phenylalanine, an acid-labile Boc (tert-butoxycarbonyl) protecting group on the α-amino group, and a p-nitrophenyl (ONp) ester activating group on the carboxyl function.

The D-configuration is particularly significant in designing peptides with enhanced stability against enzymatic degradation, as proteases predominantly recognize L-amino acids. The Boc group provides robust, yet easily removable, protection for the amino terminus, a foundational principle of classic Merrifield solid-phase peptide synthesis (SPPS).[1] Finally, the p-nitrophenyl ester is an excellent leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack. This "activation" is the lynchpin of its utility in both peptide synthesis and enzyme kinetics.

This guide provides an in-depth exploration of the primary applications of this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and its role in modern drug discovery workflows.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound and its precursor, Boc-D-Phe-OH, are summarized below.

| Property | Boc-D-Phe-OH | This compound |

| Molecular Formula | C₁₄H₁₉NO₄[2][3] | C₂₀H₂₂N₂O₆[4] |

| Molecular Weight | 265.30 g/mol [2][3] | 386.4 g/mol [4] |

| Appearance | White to off-white crystalline powder[5] | Data not consistently available; typically a white or pale yellow solid |

| Storage Temperature | 2-8°C[2][6] | 0-8°C recommended for stability |

| Key Functional Groups | Boc protecting group, Carboxylic acid | Boc protecting group, p-Nitrophenyl ester |

Application I: A Key Building Block in Peptide Synthesis

The primary application of this compound is in peptide synthesis, particularly in solution-phase synthesis and as an activated building block in Boc-based solid-phase peptide synthesis (SPPS).[7][8] Its utility stems from the pre-activated nature of the carboxyl group.

The Chemistry of Amide Bond Formation

In peptide synthesis, the core reaction is the formation of an amide (peptide) bond between the free amino group of one amino acid (or peptide) and the carboxyl group of another. This reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more electrophilic. The p-nitrophenyl ester in this compound serves precisely this purpose. The electron-withdrawing nitro group makes the p-nitrophenoxide ion a stable, effective leaving group, facilitating the nucleophilic attack from the N-terminus of a growing peptide chain.

This approach bypasses the need for in-situ coupling reagents like dicyclohexylcarbodiimide (DCC) at the coupling step, which can sometimes lead to side reactions and the formation of difficult-to-remove byproducts (dicyclohexylurea, DCU).[9][10]

Workflow: Boc-SPPS Coupling Cycle

The following diagram and protocol outline a representative cycle for incorporating a this compound residue onto a growing peptide chain anchored to a solid support (resin).

Caption: A typical workflow for a single amino acid addition in Boc-based Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Single Coupling of this compound in SPPS

This protocol assumes a peptide-resin with a free amino group is ready for coupling.

-

Resin Swelling: Swell the peptide-resin (1.0 g, ~0.5 mmol substitution) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.

-

Solvent Exchange: Drain the DCM and wash the resin with dimethylformamide (DMF, 2 x 15 mL) to prepare for the coupling reaction.

-

Preparation of Coupling Solution: In a separate vial, dissolve this compound (0.58 g, 1.5 mmol, 3 equivalents) in 10 mL of DMF. Causality Note: Using a 2-3 fold excess of the activated amino acid drives the coupling reaction to completion, ensuring a high yield and minimizing deletion sequences in the final peptide.

-

Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored for completion using a qualitative method like the Kaiser test (ninhydrin test), which detects free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.

-

Washing: Once the coupling is complete, drain the reaction mixture. Thoroughly wash the resin to remove excess reagents and the p-nitrophenol byproduct. A typical wash sequence is:

-

DMF (3 x 15 mL)

-

DCM (3 x 15 mL)

-

Isopropanol (2 x 15 mL)

-

DCM (3 x 15 mL)

-

-

Cycle Completion: The resin now bears the newly added Boc-D-Phe residue and is ready for the next deprotection step to continue peptide elongation.[1]

Application II: Chromogenic Substrate for Protease Assays

This compound is an effective chromogenic substrate for assaying the activity of certain proteases, most notably α-chymotrypsin. This application leverages the enzymatic hydrolysis of the ester bond.

Mechanism of Detection

α-Chymotrypsin, a serine protease, catalyzes the hydrolysis of peptide bonds C-terminal to aromatic amino acids like phenylalanine, tyrosine, and tryptophan. It also readily hydrolyzes corresponding ester substrates. When this compound is introduced to a solution containing active chymotrypsin, the enzyme cleaves the ester bond.

This reaction releases p-nitrophenol. In solutions with a pH above its pKa (~7.1), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be precisely quantified by measuring its absorbance at 405-410 nm, is directly proportional to the amount of product formed. Therefore, the rate of color formation is a direct measure of the enzyme's catalytic activity.

Workflow: Enzyme Inhibition Screening

This workflow is fundamental in drug discovery for identifying and characterizing enzyme inhibitors.

Caption: Workflow for a chymotrypsin inhibition assay using this compound as a chromogenic substrate.

Experimental Protocol: Chymotrypsin Activity and Inhibition Assay

This protocol provides a framework for measuring chymotrypsin activity and assessing the potency of a potential inhibitor.

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂. Causality Note: The pH is maintained above the pKa of p-nitrophenol for optimal color development, and calcium ions are included to enhance chymotrypsin stability.

-

Enzyme Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Dilute to a working concentration of ~20 µg/mL in cold Assay Buffer just before use.

-

Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.

-

Inhibitor Stock: Prepare a stock solution of the test compound in DMSO.

-

-

Assay Setup (96-well plate format):

-

Total Activity Wells: 170 µL Assay Buffer + 10 µL DMSO.

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL of test inhibitor (at various concentrations).

-

Blank Wells (No Enzyme): 190 µL Assay Buffer + 10 µL Substrate Stock (to measure non-enzymatic hydrolysis).

-

-

Enzyme Addition & Pre-incubation:

-

Add 20 µL of the working enzyme solution to the "Total Activity" and "Inhibitor" wells.

-

Mix gently and pre-incubate the plate at 25°C for 10 minutes. Causality Note: This step allows any potential inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining inhibitory mechanisms.[11][12]

-

-

Initiation and Kinetic Measurement:

-

Initiate the reaction by adding 10 µL of the Substrate Stock to all wells (final volume = 200 µL).

-

Immediately place the plate in a microplate reader thermostatted at 25°C.

-

Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_total_activity)) * 100.

-

Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[13][14]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Boc-D-Phe-OH and its derivatives may cause irritation.[5] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[2][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

N-α-Boc-D-phenylalanine p-nitrophenyl ester is a versatile and powerful tool for the modern biochemist and drug discovery scientist. Its dual-functionality as an activated amino acid for peptide synthesis and a chromogenic substrate for protease assays makes it a valuable reagent. By understanding the chemical principles behind its design—the strategic placement of the Boc protecting group, the D-chiral center, and the p-nitrophenyl activating group—researchers can fully leverage its capabilities to construct novel peptides with enhanced stability and to efficiently screen for potent enzyme inhibitors, accelerating the pace of therapeutic innovation.

References

- Sigma-Aldrich. (n.d.). Boc-D-Phe-OH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFOB8moTdTSTR_zqTNiniuyTCJqRt2pvtZ9-UU9RdPXeZuA10qRSY4FNPtnEvzS6v6lt7LinNdZMBMjYwsEAhlKjGwe5pTcStT5GwpDkzhDJZW4OyO23T2gIT-a-szZpNBunNkJl7I3aYrCrk8A_J9bCQ

- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79faervpTzq-b3C1x0l7KYcwnU6V6TsQgtf1RLw7ylVPwwDTlVyGY3DgjZhUZJUUhXXEgogx4RnY5kM-luvRigRIf0mThPABD8cw5-WWQel-Yy8RdsoCFJ9o4bj0lxUGzw2AJ6y0dWgikos1a_95BPq4VQfad49x3As-qirp4SCG

- PubChem. (n.d.). Boc-Phe-ONp. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX2RDuHac0BMHsA72Dz9gO6nZaLE1DFysaPpolui_pqv4u7HOS96GbWfnTQOs69mKSH1wUHC3d9sz4bu2U_L2Iz0L7cCFZLCzDSL8UzLgy1PrvJy1S1LqH13JcAr1znkUTToN-XpcgWn3SQfn62BhI

- Sigma-Aldrich. (n.d.). Boc-D-Phe-OH-(phenyl-d5). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6wY4ikox1MiM7o477KbOHsU9vwwX8DByavWqLUx4DWfvlJvZjjtT0WXaAyqpJ-AyHyb3AyfCeD0QN6eoHIucG7PpqZEijo_jEvcm8ADwZSNc2wVeLULsF9JdHWF07bmdbrujTrHu0rvTSGi2tTfaNzdwvwg==

- Funnychemical. (2014, February 28). Safety using of BOC-D-Phenylalanine. Retrieved from vertexaisearch.cloud.google.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: BOC-L-Phenylalanine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFET2u6n3WhYVhiDy-FzbIV7xHNmV8SSmdWOgKUvVjDAQCg0Kn6-7aAJqyg-GiE8lK_QgOTyKwZ_3rF0OsZxrynaGtfkKlBXWDOxJNkiZPgrZ_UhQMtgqIx36uEXXWuvHHkwgZdVa3h9YYAliz_Y58vrsAheeDLsCFJenbTHEktpPcNpONYzb0LMGFQquhX8jRKsHMfTNtZ888nTJ_LXlTz_ff2cmLerJuuduEuGXaJIypp6zbME68TMhD2OugsM_iQOvESYvcNUgMU7a-m1iOXLXtV_msfx9n0FPet5Q==

- Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDW072do8s_NcU6Zk3OUnrrfOjVg-wD51-sOcmvCErspHOgim2ifDusRgxEweHCnCq2WTtFzEzkOyElQ0LpdcRe92AUDi1wNTC-5CnnfFyHZ7EVrZfzpB5cANZVgv_Mo8t-Mi1A9xw45zEr5wl9TB9JGmb14WXTS_hbKk77uo7PWq_oWh9cD-AQ==

- PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx800dQsgHfcF0XpPNg8DcfG8AUPWzVQE7eVEP166K7rbPizvNvp9WfYPzAvOAV-ateUSg-yQnVBhZITRIWU9W71hnS0LPHlsN04Tts_SdCFBidAUMky-cWmZY6d2kKQWA5_5fgemI4Qgf1UvwgykZZQCPdmCVie8=

- Chem-Impex. (n.d.). Boc-p-phenyl-D-phenylalanine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSFeyB9RXca69KhyGUks9OUMCjrVlFE6sphF4vszn9lpLRwfsFrJb_1PpYhpADF2vy9nybwJt4AlL5lnWypdm5FPYrAfbGJct03MvuD4-MudPBAPh4VF7IaCYeXcU8aKriq_Q=

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkJgJm8vGURH7NK8oNDfxrtZB4agYtAiOJv6YI7CSLxjifPTpAP12_E3JWORI8edMkmjzMkTOSIJDulBd_Pq6pVXTtM9tZh1gz3-1840xx0CD7eNJbsbqcroabAlPpYifmNhJLrw==

- ChemicalBook. (2025, July 24). BOC-PHE-ONP. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm2EtISgSlVlMfuxXHhLK5_uB0bBxaLAlsIL90jJ5F7VKHDaLP1fsSTE2AZwFnGf6YItq8qlRsYTGWdSsaVqPJI-QVRiQKs4puF3DIMY1ScajUMySQVj2ZkxXdNehlbj1GhknUjfID9GSUEknyKQO6osqlFzX7TD99rJoCSgs69w==

- Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHXeln0vhIT4DdjZ7JYLN_RNE6kxOROEtAIvEbTIQTB0rVO0MXpBM_EjPmp5FQWBwrMBnP0zjZG4N17L_4UyRC20UNB8oUcrjIP_iNpgflVfSFGCHLzHi-pGkbTg9kwa-4jXvXbKnrPSTpWVYjMygxUk5OlOB69sGyrQdnbO68yRfi_pLDj_0qzQNDC0cgDS-_RzHLq8HRl3p2QWtXmTUPxd0vVNgZtjkYLFhk9Ndhroac0o6TWQHSJSunu1oUI1RbJw==

- AAPPTec Peptides. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from vertexaisearch.cloud.google.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtaSdJryXK0OsABQchVEonVirUfJ8P032rO8CY6AW6wU2NLuIEbOSe1RqugzZr5mP_QNK6CmG62OxeO_pvIzxHwaGaBEOsCNSL8B-HDO7RzdrenjyG9D514CylNyVsVDXdy04VDjYPEq98XRzD7CtiKQ==

- Chemistry LibreTexts. (2025, June 29). Enzyme Inhibition. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT-TV6mV_MCfdiTciN7dvhS5Wour58iMvM3VvxWMgiFLwbv00KbOjsVeBbNm3kIeJXuEfp4JaUZbfIry2uwhaZgr8RShc2DhiiwIL2GH7GSqeMjYrh4kLw76XkWFNmS9tIdlwIbuOPQWp1sr_hOoZ8krTijLn0MDjK_FtpLzeKoBiYz-AkreyxX0ZU1Lx-Sfr8Zu0ljazDWH9exDmM15kMqe2ZkjSkFbqgD1mgPQS6Sq0L1o_fVuZ4m2KoMY8by3sdAhNTlkdyeTb7eH_Jz_Q6kk-LLhwkmYTtFM4c2C0Bz1HB_-i6-4DVh7gV2PMHxNOrwy2xuLY4-1k=

- Patsnap Synapse. (2025, May 9). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVo1OWMXodjoo-XV_ytD1v5cKeaQJxXHzrsYOlPBfAbloPYuONI2cql9RhMkXjTQ0Va5bHVDZYFi1MctubVuX3D6s6U3oe3s-LW8STqVMkdpjXeayF4HlkytCPxpG_IdXT6GVA1218qLTe_8Tf4rwcybrwQ5YU1jQOLFWCPzWWazSYoxuROfE9rheGUkCdan7_YCHfEhux_1zz

Sources

- 1. chempep.com [chempep.com]

- 2. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Phe-ONp | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safety using of BOC-D-Phenylalanine :: funnychemical [funnychemical.webnode.page]

- 6. Boc-D-Phe-OH-(phenyl-d5) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. BOC-PHE-ONP | 7535-56-0 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

The Genesis of Control: A Technical History of Activated Esters in Peptide Synthesis

<

Abstract

The synthesis of peptides, the very architects of biological function, hinges on the creation of the amide bond—a thermodynamically uphill battle that chemists have ingeniously overcome. This technical guide delves into the discovery and evolution of activated esters, a cornerstone technology that transformed peptide synthesis from a speculative art into a reproducible science. We will explore the fundamental challenges of peptide bond formation, trace the historical milestones from the first nitrophenyl esters to the sophisticated reagents used today, and provide field-proven insights into their mechanisms, advantages, and practical applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of the tools that enable the construction of complex peptide molecules.

The Energetic Hurdle: Why Peptide Bond Formation Requires Activation

The formation of a peptide (amide) bond between two amino acids is a dehydration reaction, condensing a carboxylic acid and an amine. In an aqueous environment, the equilibrium for this reaction heavily favors hydrolysis—the breaking of the bond—rather than its formation. To overcome this thermodynamic barrier, the carboxyl group must be "activated." This process involves converting the carboxyl's hydroxyl group into a better leaving group, transforming the carbon atom into a more electrophilic center susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1][2]

The ideal activated intermediate must be reactive enough to ensure efficient coupling but stable enough to prevent premature degradation and, crucially, to minimize the risk of racemization at the chiral α-carbon of the activating amino acid.[3][4] The history of peptide synthesis is, in large part, the story of developing progressively better methods to achieve this delicate balance.

Caption: The thermodynamic challenge of peptide bond formation.

The Dawn of an Idea: Nitrophenyl Esters

Before the mid-20th century, peptide synthesis was a field fraught with difficulty, relying on harsh methods like acid chlorides that often led to side reactions and racemization. The breakthrough concept of using isolable, moderately reactive intermediates came to the forefront with the work of Miklos Bodanszky.

In 1955, Bodanszky reported the synthesis of peptides through the aminolysis of nitrophenyl esters.[5][6] He demonstrated that by converting the carboxylic acid into a p-nitrophenyl (PNP) ester, he could create a stable, crystalline compound that would react smoothly with an amino component. The electron-withdrawing nitro group on the phenol ring was the key, making the phenoxide a good leaving group and thereby "activating" the acyl group for aminolysis.[7]

This was a paradigm shift. For the first time, chemists had a reliable and storable activated amino acid derivative. While PNP esters were a massive improvement, their reactivity was modest, often requiring long reaction times.[8] This limitation, coupled with observations that base-catalyzed racemization could still occur, spurred the search for even better activating groups.[9]

Caption: General two-step mechanism of peptide synthesis via activated esters.

The Gold Standard Emerges: N-Hydroxysuccinimide (NHS) Esters

The search for a more reactive and user-friendly activated ester led to the next great leap in the field. In 1963 and 1964, George W. Anderson and his colleagues published their seminal work on the use of N-hydroxysuccinimide (NHS) esters in peptide synthesis.[10][11][12][13][14]

NHS esters proved to be significantly more reactive than their nitrophenyl counterparts. The key to their success lies in the nature of the N-hydroxysuccinimide leaving group. It is not only a good leaving group but its water-soluble nature makes the post-reaction cleanup remarkably simple.[15] After the coupling reaction, the NHS byproduct can be easily removed by a simple aqueous wash, leaving behind the often water-insoluble protected peptide.[15] This feature was a major practical advantage that cemented the role of NHS esters as a dominant tool in the field.[10][15]

The stability, high reactivity, and ease of purification made NHS esters the new gold standard, not just for peptide synthesis but also for the broader field of bioconjugation, where they are still widely used to label proteins and other biomolecules.[10][16]

Taming Racemization: The Benzotriazole Revolution

While NHS esters were highly effective, the persistent challenge in peptide synthesis, especially when coupling peptide fragments, is racemization. Racemization can occur when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity through the formation of an oxazolone intermediate.[2][3][9][17]

A pivotal breakthrough in suppressing this side reaction came in 1970 from W. König and R. Geiger.[3][18] They introduced 1-Hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. The carbodiimide (e.g., DCC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of HOBt, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[18]

However, in the presence of HOBt, the O-acylisourea is rapidly intercepted to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but significantly more reactive than an NHS ester, leading to faster coupling rates.[3][19] Crucially, the HOBt-ester is much less prone to racemization.[18][20] This dual function—accelerating the reaction and suppressing racemization—made the combination of a carbodiimide and HOBt a cornerstone of modern peptide synthesis.[3][18]

This principle was later extended by incorporating the HOBt moiety directly into the coupling reagent itself, leading to the development of widely used onium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which streamline the activation process.[18][19][21]

Caption: Racemization via oxazolone formation and its suppression by HOBt.

Comparative Analysis of Key Activated Esters

The evolution of activated esters has provided chemists with a toolbox of reagents, each with distinct properties. The choice of activating agent depends on the specific requirements of the synthesis, such as the steric hindrance of the amino acids, the risk of racemization, and the desired reaction conditions.

| Ester Type | Relative Reactivity | Racemization Risk | Byproduct Removal | Key Innovator(s) |

| p-Nitrophenyl (PNP) | Low | Moderate | Chromatography | M. Bodanszky[5] |

| N-Hydroxysuccinimide (NHS) | Moderate | Low-Moderate | Aqueous Extraction | G. W. Anderson[10][11] |

| HOBt-based (in situ) | High | Very Low | Aqueous Extraction | W. König & R. Geiger[3][18] |

| HOAt-based (in situ) | Very High | Very Low | Aqueous Extraction | L. A. Carpino |

Experimental Protocol: Synthesis and Use of an Fmoc-Amino Acid-NHS Ester

This protocol describes a standard, self-validating method for activating a protected amino acid with N-hydroxysuccinimide and subsequently using it in a peptide coupling reaction.

Part A: Synthesis of Fmoc-Ala-OSu

Objective: To prepare the N-hydroxysuccinimide ester of Fmoc-protected Alanine.

Materials:

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

N-Hydroxysuccinimide (HOSu or NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Cold Diethyl Ether

Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM. Stir under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved. Causality: Anhydrous conditions are critical to prevent hydrolysis of the DCC and the resulting active ester.

-

Cooling: Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

-

Activation: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture over 15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.[22]

-

Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting Fmoc-Ala-OH spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Filter the reaction mixture to remove the insoluble DCU precipitate.[22] Wash the filter cake with a small amount of cold DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether. Collect the white solid by filtration, wash with cold ether, and dry under vacuum.

Part B: Coupling of Fmoc-Ala-OSu with Glycine Methyl Ester

Objective: To form the dipeptide Fmoc-Ala-Gly-OMe.

Materials:

-

Fmoc-Ala-OSu (from Part A)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dimethylformamide (DMF)

Methodology:

-

Amine Preparation: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature. Causality: The coupling reaction requires the amine to be in its free, unprotonated form to act as a nucleophile.

-

Coupling: Add a solution of Fmoc-Ala-OSu (1.05 eq) in DMF to the free amine solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Validation & Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the dipeptide product.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted amine, base, and the NHS byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization if necessary.

Conclusion and Future Outlook

The discovery of activated esters, from Bodanszky's nitrophenyl esters to Anderson's NHS esters and the racemization-suppressing additives of König and Geiger, represents a foundational pillar of modern chemical peptide synthesis.[5][11][18] These innovations provided the control, efficiency, and stereochemical fidelity necessary to assemble complex peptides, paving the way for advancements in medicine, biology, and materials science. While newer and even more sophisticated coupling reagents continue to be developed, the fundamental principles established by the pioneers of activated ester chemistry remain central to the field. The ongoing quest is for greener, more efficient, and completely racemization-free methods, building upon the rich historical legacy of these essential synthetic tools.[23]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of peptides by aminolysis of nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spacefrontiers.org [spacefrontiers.org]

- 14. THE USE OF ACTIVATED ESTERS IN PEPTIDE SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 16. interchim.fr [interchim.fr]

- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 18. bachem.com [bachem.com]

- 19. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. peptide.com [peptide.com]

- 21. nbinno.com [nbinno.com]

- 22. benchchem.com [benchchem.com]

- 23. veranova.com [veranova.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

Introduction: The Genesis of Modern Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 was a paradigm shift in the field of chemistry, an innovation that garnered him the Nobel Prize in Chemistry in 1984.[1][2] This revolutionary technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus circumventing the tedious purification steps required in traditional solution-phase synthesis.[5][6]